[2-(3-Methylphenoxy)ethyl]amine hydrochloride
Overview
Description
[2-(3-Methylphenoxy)ethyl]amine hydrochloride: is an organic compound with the molecular formula C9H13NO·HCl. It is a hydrochloride salt form of [2-(3-Methylphenoxy)ethyl]amine, which is characterized by the presence of a phenoxy group substituted with a methyl group at the third position and an ethylamine chain. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 3-methylphenol with ethylene oxide to form [2-(3-Methylphenoxy)ethanol]. This intermediate is then reacted with ammonia or an amine to produce [2-(3-Methylphenoxy)ethyl]amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Methylphenoxy)ethyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, thiols; reactions often require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation: Oxides, ketones
Reduction: Amines, alcohols
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
Chemistry: [2-(3-Methylphenoxy)ethyl]amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and functional materials.
Biology: In biological research, this compound is used to study the interactions between amines and biological receptors. It can also be employed in the synthesis of biologically active molecules such as pharmaceuticals and agrochemicals.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a valuable scaffold for designing drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacture of pesticides, dyes, and other specialty chemicals. Its versatility and reactivity make it a useful intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(3-Methylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the ethylamine chain play crucial roles in binding to these targets, modulating their activity. This compound can influence various biochemical pathways, leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
[2-(4-Methylphenoxy)ethyl]amine hydrochloride: Similar structure but with the methyl group at the fourth position.
[2-(2-Methylphenoxy)ethyl]amine hydrochloride: Similar structure but with the methyl group at the second position.
[2-(3-Chlorophenoxy)ethyl]amine hydrochloride: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness: [2-(3-Methylphenoxy)ethyl]amine hydrochloride is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenoxy)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-8-3-2-4-9(7-8)11-6-5-10;/h2-4,7H,5-6,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMGYXICJXFMEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908595-75-5 | |
Record name | 1-(2-aminoethoxy)-3-methylbenzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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